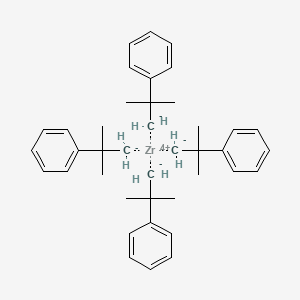

Tetrakis(2-methyl-2-phenylpropyl)zirconium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

56797-10-5 |

|---|---|

Molecular Formula |

C40H52Zr |

Molecular Weight |

624.1 g/mol |

IUPAC Name |

2-methanidylpropan-2-ylbenzene;zirconium(4+) |

InChI |

InChI=1S/4C10H13.Zr/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3;/q4*-1;+4 |

InChI Key |

DVZZMFPQYDYJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Tetrakis 2 Methyl 2 Phenylpropyl Zirconium

Synthesis of Key Organic Ligand Precursors

The formation of Tetrakis(2-methyl-2-phenylpropyl)zirconium hinges on the successful synthesis of its bulky organic ligand, the 2-methyl-2-phenylpropyl group, often referred to as the "neophyl" group. The preparation of a suitable organometallic reagent, such as a Grignard or organolithium reagent, is the primary goal, and this begins with the synthesis of a halide precursor.

Preparation of 2-methyl-2-phenylpropyl Halide (e.g., Grignard or Lithium Reagent Precursors)

The most common precursor for the neophyl Grignard or lithium reagent is 2-methyl-2-phenylpropyl chloride, also known as neophyl chloride. There are two primary, well-established routes for its synthesis.

One method involves the electrophilic aromatic substitution of benzene (B151609) with methallyl chloride, using a catalytic amount of sulfuric acid. atamanchemicals.com This large-scale synthesis is efficient, with reported yields between 70-73%. atamanchemicals.com The reaction proceeds by adding methallyl chloride dropwise to a mixture of benzene and sulfuric acid while maintaining a controlled temperature. atamanchemicals.com

An alternative route starts from the corresponding alcohol, 2-methyl-2-phenylpropan-1-ol (B1266538) (neophyl alcohol). The alcohol can be converted to neophyl chloride via a nucleophilic substitution reaction using thionyl chloride (SOCl₂). wikipedia.org This method is also effective and provides a direct conversion of the hydroxyl group to the desired chloride.

Once the neophyl chloride is obtained, it can be used to prepare the Grignard reagent, 2-methyl-2-phenylpropylmagnesium chloride. This is achieved by reacting the neophyl chloride with magnesium turnings in a suitable ether solvent, such as diethyl ether. acs.orgacs.org The resulting Grignard reagent is a versatile nucleophile used in the subsequent reaction with a zirconium source. acs.org Similarly, the organolithium reagent, neophyllithium, can be prepared by reacting neophyl chloride with lithium metal. wikipedia.org

Table 1: Synthesis Methods for 2-methyl-2-phenylpropyl Halide and Grignard Reagent

| Product | Starting Materials | Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Neophyl Chloride | Benzene, Methallyl Chloride | H₂SO₄ (catalyst) | 70-73% | atamanchemicals.com |

| Neophyl Chloride | Neophyl Alcohol | Thionyl Chloride (SOCl₂) | - | wikipedia.org |

Strategies for Steric Control in Ligand Synthesis

The 2-methyl-2-phenylpropyl (neophyl) ligand is characterized by its significant steric bulk, stemming from the quaternary carbon atom adjacent to the phenyl ring. This steric hindrance is a defining feature that influences the synthetic strategy and the properties of the final zirconium complex.

During the synthesis of the ligand precursor itself, particularly via the Friedel-Crafts alkylation of benzene with methallyl chloride, the steric bulk of the incoming electrophile helps to control the reaction. The bulky nature of the forming tert-butyl-like substituent disfavors polysubstitution of the benzene ring, leading to a higher selectivity for the desired mono-alkylated product.

The neophyl group is a classic example of a sterically hindered ligand that is specifically chosen to prevent certain reaction pathways in the final organometallic complex. For instance, it lacks β-hydrogens. This structural feature makes the common decomposition pathway of β-hydride elimination impossible for its metal complexes. wikipedia.org This inherent stability is a primary reason for employing such sterically encumbered ligands in organometallic chemistry. The steric pressure exerted by the ligand can also dictate the coordination geometry and reactivity of the resulting metal center. nih.gov Therefore, the "strategy" for steric control is embedded in the initial choice of this particular ligand to impart specific, desirable properties to the final zirconium compound.

Zirconium Source Materials and Their Preparation

The selection of the zirconium precursor is critical for the successful synthesis of the target organometallic compound. The two most common types of precursors are zirconium halides and zirconium amides.

Zirconium Halide Precursors (e.g., ZrCl₄)

Zirconium(IV) chloride (ZrCl₄) is the most common and principal starting material for a vast array of organozirconium complexes. atamanchemicals.comwikipedia.org It is a white, high-melting crystalline solid that readily sublimes at 331°C. atamanchemicals.comnih.gov Industrially, it is produced by the carbochlorination of zirconium oxide (ZrO₂) at high temperatures. wikipedia.orgosti.gov

Structurally, solid ZrCl₄ is a polymer with zirconium centers linked by bridging chloride atoms, where each zirconium atom is octahedrally coordinated. atamanchemicals.comosti.gov This polymeric structure makes it poorly soluble in non-coordinating organic solvents. To improve its reactivity and solubility, it is often converted into a monomeric complex by treatment with a Lewis base, such as tetrahydrofuran (B95107) (THF), to form the adduct ZrCl₄(THF)₂. atamanchemicals.comwikipedia.org This complex is more soluble and serves as a convenient starting material for reactions in organic solvents. ZrCl₄ is highly sensitive to moisture and hydrolyzes rapidly and irreversibly in air to form zirconyl chloride (ZrOCl₂). atamanchemicals.comwikipedia.org Therefore, all manipulations must be carried out using stringent air-free techniques, such as on a Schlenk line or in a glovebox. atamanchemicals.comosti.gov

Zirconium Amide Precursors (e.g., Zr(NMe₂)₄)

An alternative to zirconium halides is tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄). This precursor offers a different reaction pathway, often driven by protonolysis. The synthesis of Zr(NMe₂)₄ typically involves the reaction of ZrCl₄ with four equivalents of a lithium amide, such as lithium dimethylamide (LiNMe₂).

Zr(NMe₂)₄ is particularly useful when reacting with ligands that have acidic protons. acs.orgnih.gov In such cases, the reaction proceeds via an amine elimination pathway, where the acidic proton on the incoming ligand reacts with the dimethylamido group to release volatile dimethylamine (B145610) (HNMe₂), driving the reaction forward. nih.gov This method can sometimes offer milder reaction conditions compared to the salt metathesis reactions involving Grignard reagents and ZrCl₄. However, the steric bulk of the ligands can be a factor; highly encumbered ligands might react with Zr(NMe₂)₄ to form only partially substituted products, whereas less hindered ligands can lead to the fully substituted complex. acs.orgnih.gov

Reaction Pathways for the Formation of this compound

The formation of this compound is typically achieved through a salt metathesis reaction. This involves the reaction of a zirconium halide precursor with an organometallic reagent of the neophyl ligand.

The most direct pathway utilizes the neophyl Grignard reagent, 2-methyl-2-phenylpropylmagnesium chloride, and zirconium tetrachloride. In this reaction, four equivalents of the Grignard reagent are added to a slurry of ZrCl₄ in a non-coordinating solvent like diethyl ether or toluene (B28343). chemspider.com The reaction is generally performed at low temperatures (e.g., -78°C) to control reactivity and is then allowed to warm slowly. chemspider.com

The driving force for the reaction is the formation of a stable inorganic salt, magnesium chloride (MgCl₂), which precipitates from the reaction mixture. The four chloride ligands on the zirconium center are replaced by the four neophyl groups.

Reaction Scheme: ZrCl₄ + 4 C₆H₅C(CH₃)₂CH₂MgCl → Zr(CH₂C(CH₃)₂C₆H₅)₄ + 4 MgCl₂

This type of alkylation is a standard and widely used method for the synthesis of homoleptic tetraalkylzirconium complexes, especially for alkyl groups that lack β-hydrogens, such as neophyl and benzyl (B1604629) groups. chemspider.com After the reaction is complete, the precipitated magnesium salts are removed by filtration, and the final product, this compound, is isolated from the filtrate, typically by crystallization after solvent removal. chemspider.com Due to the thermal and light sensitivity of many tetraorganozirconium compounds, the synthesis and purification are often carried out in the absence of light. chemspider.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methyl-2-phenylpropyl chloride (Neophyl chloride) |

| Methallyl chloride |

| 2-methyl-2-phenylpropan-1-ol (Neophyl alcohol) |

| Thionyl chloride |

| 2-methyl-2-phenylpropylmagnesium chloride |

| 2-methyl-2-phenylpropyllithium (Neophyllithium) |

| Zirconium(IV) chloride (Zirconium tetrachloride) |

| Tetrahydrofuran (THF) |

| Zirconyl chloride |

| Tetrakis(dimethylamido)zirconium(IV) |

| Lithium dimethylamide |

| Dimethylamine |

| Magnesium chloride |

Transmetalation Reactions from Organometallic Reagents

The most probable and widely used method for synthesizing homoleptic tetraalkylzirconium compounds involves transmetalation from a highly reactive organometallic reagent to a zirconium(IV) halide precursor, typically zirconium tetrachloride (ZrCl₄). wikipedia.org For the target compound, this would involve the reaction of ZrCl₄ with an organometallic reagent containing the 2-methyl-2-phenylpropyl (neophyl) group.

The likely precursors would be 2-methyl-2-phenylpropyllithium or the corresponding Grignard reagent, (2-methyl-2-phenylpropyl)magnesium bromide. The general reaction scheme is as follows:

ZrCl₄ + 4 R-M → ZrR₄ + 4 MCl (where R = 2-methyl-2-phenylpropyl and M = Li or MgBr)

This type of reaction is common for creating zirconium-carbon bonds. For instance, the synthesis of the well-known tetrabenzylzirconium (B1588597) is achieved by reacting zirconium tetrachloride with benzyl magnesium chloride. chemspider.com Similarly, tetrakis(η3-phenylpropargyl)zirconium has been synthesized from ZrCl₄ and (phenylpropargyl)magnesium bromide. sci-hub.seresearcher.life These examples strongly suggest that a transmetalation pathway is the most feasible route, though specific yields and conditions for the neophyl derivative are not reported. The 2-methyl-2-phenylpropyl ligand, like the neopentyl and benzyl ligands, lacks β-hydrogens, a structural feature that would be expected to confer thermal stability to the final zirconium complex by preventing β-hydride elimination.

Amine Elimination Routes

Amine elimination, or aminolysis, serves as an alternative synthetic route to organozirconium complexes, particularly for forming zirconium amides. researchgate.net This method typically involves reacting a zirconium precursor containing leaving groups, such as tetrakis(dialkylamido)zirconium(IV) complexes (e.g., Zr(NMe₂)₄ or Zr(NEt₂)₄), with a protonated ligand source.

While this route is less common for the direct synthesis of tetraalkylzirconium compounds from hydrocarbons, it is a key method for preparing zirconium amido and alkoxide complexes. chemrxiv.org A hypothetical amine elimination route for the target compound is not straightforward and is not documented in the chemical literature.

Reaction Conditions and Optimization Strategies

Without specific literature on this compound, discussion of reaction conditions must be inferred from analogous syntheses.

The choice of solvent is critical in transmetalation reactions. Non-coordinating, non-protic solvents are required. For syntheses involving Grignard or organolithium reagents, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are standard choices as they are necessary to solvate and stabilize the organometallic precursor. chemspider.com The precursor ZrCl₄ has limited solubility but forms soluble complexes with THF, which can facilitate the reaction. wikipedia.org

Following the reaction, a solvent swap to a less polar medium like toluene or hexane (B92381) is often employed. This change in solvent can aid in the purification process, as the desired organozirconium product may be soluble, while the inorganic salt byproducts (e.g., LiCl or MgCl₂) are insoluble and can be removed by filtration. chemspider.com

Strict control over temperature and stoichiometry is essential for a successful synthesis.

Temperature: Transmetalation reactions with highly reactive organometallic precursors are typically initiated at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions or decomposition of the thermally sensitive reagents and products. chemspider.com After the initial addition, the reaction is often allowed to slowly warm to room temperature to ensure completion. chemspider.com

Stoichiometry: A precise stoichiometric ratio of at least four equivalents of the organometallic reagent to one equivalent of zirconium tetrachloride is required to ensure full substitution of the chloride ligands. Using a slight excess of the organometallic reagent can help drive the reaction to completion, but a large excess may complicate purification.

Isolation and Advanced Purification Techniques for Air-Sensitive Organozirconium Complexes

Organozirconium complexes, particularly those with alkyl ligands, are highly sensitive to air and moisture. wikipedia.orgchemspider.com Therefore, all manipulations must be carried out using rigorous air-free techniques, such as a Schlenk line or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

Initial Isolation: The primary byproduct of the transmetalation reaction is an inorganic salt (LiCl or MgCl₂), which is typically insoluble in the organic solvents used for extraction. The first purification step is the physical separation of the product-containing solution from this salt precipitate. This is achieved by cannula filtration or filtration through a glass frit under an inert atmosphere. chemspider.com

Purification: After filtration, the solvent is typically removed in vacuo to yield the crude product. Further purification is usually accomplished by recrystallization. The crude solid is dissolved in a minimal amount of a suitable solvent (such as toluene or pentane) and then cooled to a low temperature (e.g., -30 °C or lower) to induce crystallization of the pure compound. chemspider.com The purity of the final product would then be confirmed using analytical techniques compatible with air-sensitive compounds, such as NMR spectroscopy performed in a sealed tube with deuterated solvent.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetrakis 2 Methyl 2 Phenylpropyl Zirconium

Solid-State Structural Determination via X-ray Crystallography

The definitive method for establishing the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which coordination geometry, bond lengths, and bond angles can be determined with high accuracy. While the specific crystallographic data for Tetrakis(2-methyl-2-phenylpropyl)zirconium is not available in the reviewed scientific literature, the principles of the analysis and the expected structural features based on analogous compounds can be discussed.

Analysis of Coordination Geometry at the Zirconium Center

For a homoleptic complex like this compound, where a central zirconium(IV) ion is bonded to four identical bulky alkyl ligands, a tetrahedral coordination geometry is anticipated. The four carbon atoms directly bonded to the zirconium would occupy the vertices of a tetrahedron around the central metal atom. However, significant steric hindrance from the bulky 2-methyl-2-phenylpropyl groups could lead to distortions from an ideal tetrahedral geometry (bond angles of 109.5°). In similar sterically crowded zirconium tetra-alkyl or tetra-amido complexes, distorted tetrahedral geometries are common. researchgate.netrsc.org The actual geometry would be confirmed by the C-Zr-C angles determined through crystallographic analysis.

Determination of Bond Lengths and Angles (Zr-C, C-C, C-H)

A detailed crystallographic study would provide precise measurements of all bond lengths and angles within the molecule.

Zr-C Bond Lengths: The distance between the central zirconium atom and the methylene (B1212753) carbon of each ligand is a key parameter. In related organozirconium complexes, typical Zr-C single bond lengths can vary depending on the coordination environment but provide insight into the nature of the metal-ligand bond. buffalo.edu

C-C and C-H Bond Lengths: The carbon-carbon and carbon-hydrogen bond lengths within the 2-methyl-2-phenylpropyl ligands are expected to fall within standard ranges for sp³ and sp² hybridized carbon atoms. Any significant deviation from these norms could suggest unusual electronic effects or strain within the ligand.

The table below is presented as a template for the type of data that would be obtained from an X-ray crystallographic analysis.

| Bond/Angle | Typical Expected Value (Å or °) | Experimental Value |

|---|---|---|

| Zr-C (methylene) | ~2.1 - 2.3 Å | Data not available |

| C-Zr-C | ~109.5° (ideal tetrahedral) | Data not available |

| Zr-C-C (quaternary) | - | Data not available |

Investigation of Ligand Conformation and Packing in the Crystal Lattice

X-ray diffraction also elucidates the conformation of the flexible alkyl ligands and how individual molecules pack together to form the crystal lattice. The rotational freedom around the C-C single bonds in the 2-methyl-2-phenylpropyl ligand allows for various possible conformations. The observed conformation in the solid state would be the one that minimizes steric strain, both within the molecule (intramolecular forces) and between adjacent molecules (intermolecular forces). The analysis would reveal how the bulky phenyl groups and methyl groups of neighboring molecules arrange themselves to achieve the most stable packing arrangement in the crystal.

Examination of Potential Agostic Interactions

Agostic interactions are intramolecular interactions where a C-H bond on a ligand coordinates to a coordinatively unsaturated transition metal center, forming a three-center, two-electron bond. wikipedia.org They are particularly relevant for electron-deficient d⁰ metal centers like Zr(IV). libretexts.org In this compound, a potential γ-agostic interaction could occur between the zirconium center and a C-H bond of one of the ligand's methyl groups.

Crystallographically, an agostic interaction is identified by:

A short distance between the metal center and the hydrogen atom (M-H distances are typically 1.85 to 2.4 Å). ilpi.com

A corresponding elongation of the C-H bond involved in the interaction.

A distortion in the ligand geometry, pulling the C-H bond closer to the metal center.

Experimental evidence for γ-agostic assistance has been reported for a zirconium neopentyl complex, which is structurally analogous to the ligands in the title compound. nih.gov However, without a specific crystal structure for this compound, the presence or absence of such an interaction remains speculative. buffalo.edu

Solution-State Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the structure and purity of a compound in solution and for studying its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While the specific ¹H and ¹³C NMR spectra for this compound have not been reported in the searched literature, the expected features can be predicted based on the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the 2-methyl-2-phenylpropyl ligand. Assuming the four ligands are chemically equivalent in solution, one would anticipate:

A singlet for the methylene (Zr-CH ₂) protons.

A singlet for the six equivalent methyl (C(CH ₃)₂) protons.

A set of multiplets in the aromatic region for the phenyl (C₆H ₅) group protons.

An agostic interaction, if present and stable on the NMR timescale, could cause a significant upfield shift (towards 0 ppm or even into the negative region) for the specific proton interacting with the zirconium center. ilpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon environment:

The methylene carbon (Zr-C H₂).

The quaternary carbon (C (CH₃)₂).

The methyl carbons (-C H₃).

The four distinct carbons of the phenyl ring (ipso, ortho, meta, para).

A key indicator of an agostic interaction in ¹³C NMR is a reduced one-bond carbon-hydrogen coupling constant (¹J_CH) for the involved C-H bond, typically in the range of 70-100 Hz instead of the usual ~125 Hz for an sp³ carbon. ilpi.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

The following table outlines the expected NMR data based on the compound's structure.

| Nucleus | Environment | Expected Chemical Shift (ppm) | Experimental Value |

|---|---|---|---|

| ¹H | Zr-CH₂ | Alkyl region | Data not available |

| ¹H | -C(CH₃)₂ | Alkyl region | Data not available |

| ¹H | Phenyl | ~7.0 - 8.0 | Data not available |

| ¹³C | Zr-CH₂ | Alkyl region | Data not available |

| ¹³C | -C(CH₃)₂ | Alkyl region | Data not available |

| ¹³C | -CH₃ | Alkyl region | Data not available |

| ¹³C | Phenyl | ~120 - 150 | Data not available |

Elucidation of Ligand Connectivity and Symmetry in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and symmetry of molecules in solution. For this compound, the four bulky 2-methyl-2-phenylpropyl (neophyl) ligands are attached to the central zirconium atom.

In the initial synthesis and characterization of this compound, ¹H NMR spectroscopy in deuterated benzene (B151609) (C₆D₆) revealed key features of its structure. The spectrum is characterized by a singlet for the methylene protons (Zr-CH₂) at approximately 1.58 ppm and a singlet for the methyl protons (-C(CH₃)₂) at around 1.43 ppm. The aromatic protons of the phenyl groups appear as a multiplet in the range of 7.0-7.5 ppm. The presence of single, sharp resonances for the methylene and methyl groups of the neophyl ligand is indicative of a highly symmetric environment around the zirconium center on the NMR timescale. This suggests that all four neophyl ligands are chemically equivalent, consistent with a tetrahedral or pseudo-tetrahedral geometry in solution.

The simplicity of the ¹H NMR spectrum points to a high degree of symmetry, where the four ligands are indistinguishable. This equivalence implies rapid dynamic processes at room temperature, which average the magnetic environments of the protons.

Variable-Temperature NMR Studies for Dynamic Processes (e.g., Rotational Barriers, Fluxionality)

While room temperature NMR suggests a simple, symmetric structure, the bulky nature of the neophyl ligands implies that steric hindrance may lead to restricted rotation around the Zr-C and C-C bonds. Variable-temperature (VT) NMR studies are instrumental in probing such dynamic processes, often referred to as fluxionality.

Although specific variable-temperature NMR data for this compound is not extensively detailed in readily available literature, studies on analogous sterically hindered organometallic complexes suggest that at lower temperatures, the rotation around the metal-ligand bonds would slow down. This slowing of dynamic processes on the NMR timescale would lead to the decoalescence of the sharp singlets observed at room temperature into more complex multiplets. For instance, the methylene protons, which are diastereotopic in a rigid structure, would be expected to appear as an AB quartet at low temperatures.

The temperature at which these spectral changes occur can be used to calculate the energy barriers for these rotational processes. Such studies provide crucial insights into the steric crowding around the metal center and the conformational dynamics of the molecule. The absence of readily available, detailed VT-NMR studies for this specific compound in the searched literature highlights an area for potential further investigation to fully characterize its solution dynamics.

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of the neophyl ligands.

Key vibrational modes include the C-H stretching frequencies of the aromatic and aliphatic parts of the ligands. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The spectrum also displays characteristic bands for the phenyl ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Furthermore, absorptions corresponding to the methyl group deformations are also present. A crucial, though often weak, band is the Zr-C stretching vibration, which is expected to appear in the far-infrared region, typically between 400 and 600 cm⁻¹. The identification of this band is a direct evidence of the zirconium-carbon bond.

A representative table of expected IR absorptions is provided below:

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1470-1450 | CH₂ Scissoring |

| 1380-1365 | Methyl Rocking |

| 600-400 | Zr-C Stretch |

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for confirming the molecular weight of a compound and investigating its fragmentation pathways. For this compound, mass spectrometry would be used to verify its molecular integrity.

The molecular weight of this compound is 624.08 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at or near this m/z value. The isotopic pattern of this peak would also be characteristic, reflecting the natural abundance of zirconium isotopes.

Analysis of the fragmentation pattern provides insight into the compound's stability and the strength of its chemical bonds. Common fragmentation pathways for organometallic complexes like this involve the sequential loss of the alkyl ligands. Therefore, fragment ions corresponding to [M - neophyl]⁺, [M - 2neophyl]⁺, and [M - 3neophyl]⁺ would be anticipated. The observation of the neophyl cation itself (C₁₀H₁₃⁺) would also be a strong indicator of the ligand structure. The fragmentation analysis helps to piece together the molecular structure and confirms the nature of the ligands bound to the central metal atom. While specific mass spectrometry data for this compound is not detailed in the available literature, the expected fragmentation patterns can be predicted based on the known principles of mass spectrometry for organometallic compounds.

| Ion | Formula | Expected m/z |

| [M]⁺ | [Zr(C₁₀H₁₃)₄]⁺ | ~624 |

| [M - C₁₀H₁₃]⁺ | [Zr(C₁₀H₁₃)₃]⁺ | ~491 |

| [M - 2C₁₀H₁₃]⁺ | [Zr(C₁₀H₁₃)₂]⁺ | ~358 |

| [M - 3C₁₀H₁₃]⁺ | [Zr(C₁₀H₁₃)]⁺ | ~225 |

| [C₁₀H₁₃]⁺ | [C₁₀H₁₃]⁺ | 133 |

Reactivity Profiles and Mechanistic Investigations of Tetrakis 2 Methyl 2 Phenylpropyl Zirconium

σ-Bond Metathesis Reactions and Their Synthetic Utility

Hydrogenolysis Pathways

Hydrogenolysis, a specific type of σ-bond metathesis, involves the cleavage of a metal-carbon bond by hydrogen. In the context of tetralkyzirconium compounds, this reaction typically leads to the formation of a zirconium hydride species and the corresponding alkane. For Tetrakis(2-methyl-2-phenylpropyl)zirconium, the expected reaction would be:

Zr(CH₂C(CH₃)₂Ph)₄ + H₂ → HZr(CH₂C(CH₃)₂Ph)₃ + C₆H₅C(CH₃)₃

Alkane Elimination Processes

Alkane elimination is another key reaction for organozirconium compounds, often involving the abstraction of a γ-hydrogen atom by an alkyl ligand, leading to the formation of a zirconacyclobutane and the elimination of an alkane. Given the neophyl ligand (2-methyl-2-phenylpropyl) lacks γ-hydrogens, this specific pathway is not viable. An alternative, β-hydride elimination, is also precluded by the absence of β-hydrogens on the neophyl ligand. Therefore, intramolecular alkane elimination pathways for this compound are not anticipated to be a primary reactivity channel.

Migratory Insertion Reactions with Unsaturated Substrates

Migratory insertion reactions are critical for the application of organozirconium complexes in catalysis, particularly in polymerization. This process involves the insertion of an unsaturated molecule, such as an alkene or carbon monoxide, into a metal-carbon bond.

Olefin and Alkyne Insertion Mechanisms

The insertion of olefins and alkynes into the Zr-C bonds of tetralkyzirconium complexes is a fundamental step in Ziegler-Natta type polymerization. However, for simple homoleptic tetralkyzirconium compounds like this compound, these reactions are often not as efficient or well-controlled without the presence of activating co-catalysts. Specific studies detailing the mechanisms of olefin and alkyne insertion into the Zr-neophyl bond of this compound are absent from the literature.

Carbon Monoxide (CO) and Isonitrile Insertions

The migratory insertion of carbon monoxide into a Zr-C bond typically yields an acyl complex. The expected product from the insertion of one equivalent of CO into this compound would be a zirconium acyl species. Similarly, isonitriles can insert to form iminoacyl complexes. While these reactions are well-established for various zirconocene (B1252598) derivatives, detailed investigations into the reactivity of this compound with CO and isonitriles, including the characterization of the resulting insertion products, are not described in the available scientific reports.

Regioselectivity and Stereoselectivity of Insertion

The regioselectivity and stereoselectivity of migratory insertion reactions are of paramount importance in catalysis. For the insertion of unsymmetrical olefins or alkynes, the orientation of the incoming substrate relative to the Zr-C bond determines the structure of the product. However, without specific studies on insertion reactions involving this compound, no data on the regiochemical or stereochemical outcomes of such reactions can be provided.

α- and β-Hydride Elimination Reactions

Elimination reactions involving the transfer of a hydrogen atom from a ligand to the metal center are fundamental decomposition pathways for many organometallic complexes. The viability of these pathways, namely α- and β-hydride elimination, is critically dependent on the structure of the alkyl ligands.

In the case of this compound, the ligand structure is paramount. The 2-methyl-2-phenylpropyl group is characterized by a quaternary carbon atom at the β-position (the second carbon atom from the metal center). This structural feature means there are no hydrogen atoms on the β-carbon.

β-Hydride Elimination: This is a common decomposition pathway for metal alkyls that possess β-hydrogens. The mechanism involves the transfer of a hydrogen atom from the β-carbon of the ligand to the metal center, resulting in the formation of a metal-hydride and an alkene. However, due to the absence of β-hydrogens in the 2-methyl-2-phenylpropyl ligand, β-hydride elimination is not a possible reaction pathway for this compound . This inherent stability against β-hydride elimination is a key characteristic of this compound and is a common strategy in organometallic chemistry to create more robust alkyl complexes.

α-Hydride Elimination: This process involves the transfer of a hydrogen atom from the α-carbon (the carbon directly bonded to the metal) to the zirconium center. For d⁰ metal alkyls like this compound, α-hydride elimination can be a potential thermal decomposition pathway. This reaction would lead to the formation of a zirconium alkylidene (a compound with a metal-carbon double bond) and the elimination of a C-H bond from the ligand. While theoretically possible, the steric hindrance imposed by the bulky ligands may affect the feasibility and kinetics of this pathway.

The four bulky 2-methyl-2-phenylpropyl ligands create a highly congested coordination sphere around the zirconium atom. This steric crowding has a profound impact on the potential for elimination reactions.

For an α-hydride elimination to occur, the α-C-H bond must be able to interact with the zirconium center, often through an agostic interaction in the transition state. The significant steric bulk of the surrounding ligands can hinder the necessary geometric arrangement for this interaction to take place effectively. The phenyl groups and methyl groups on the α- and β-carbons of the ligands create a crowded environment that restricts ligand movement and the approach of an α-hydrogen to the metal center.

Ligand Exchange and Substitution Reactions

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. In the context of homoleptic alkyl complexes like this compound, this could involve redistribution reactions with other zirconium alkyls or substitution reactions with other anionic ligands.

The reactivity of this compound in ligand exchange processes is expected to be heavily influenced by the steric demands of the 2-methyl-2-phenylpropyl groups. The large size of these ligands can be expected to slow down the rate of ligand substitution compared to complexes with smaller alkyl groups.

Mechanistically, ligand exchange can proceed through associative or dissociative pathways.

Associative pathway: An incoming ligand coordinates to the metal center before the departure of the leaving group. This pathway is generally disfavored for sterically congested complexes like this compound, as the coordination of a fifth ligand to the already crowded zirconium center would be energetically costly.

Dissociative pathway: A ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate that then reacts with the incoming ligand. This pathway might be more plausible for this system, although the strength of the Zr-C bond would be a significant factor in the energetics of the initial dissociation step.

Oxidative Addition and Reductive Elimination Pathways (if applicable to Zr(IV) systems)

Oxidative addition and reductive elimination are fundamental reaction classes in organometallic chemistry, typically involving a change in the oxidation state of the metal center by two units.

Oxidative Addition: This process involves the addition of a molecule to the metal center, leading to an increase in both the coordination number and the oxidation state of the metal.

Reductive Elimination: This is the reverse process, where two ligands on the metal center couple and are eliminated as a single molecule, resulting in a decrease in the coordination number and oxidation state of the metal.

In this compound, the zirconium atom is in the +4 oxidation state, which is its highest common and most stable oxidation state. The electronic configuration of Zr(IV) is d⁰, meaning it has no d-electrons.

Classical oxidative addition typically occurs with metal centers in lower oxidation states that can be readily oxidized. For Zr(IV), a further oxidation to Zr(VI) is not a facile process under normal conditions. Therefore, oxidative addition is generally not considered a relevant reaction pathway for this compound.

Similarly, reductive elimination requires the metal center to be reduced, for example, from Zr(IV) to Zr(II). While Zr(II) species are known, the reduction of the stable Zr(IV) center in this complex would require a potent reducing agent and is not a spontaneous process. Reductive elimination from a d⁰ complex is not a common or energetically favorable pathway.

Consequently, oxidative addition and reductive elimination are not typically applicable reaction pathways for this Zr(IV) system under standard conditions.

Structure Reactivity Relationships and Ligand Design Principles in Organozirconium Chemistry

Steric Effects of the 2-methyl-2-phenylpropyl Ligand on Coordination Geometry and Reactivity

This sterically crowded environment has several key consequences:

Kinetic Stabilization: The bulky ligands form a protective shield around the zirconium core, kinetically hindering pathways that could lead to decomposition, such as β-hydride elimination. This steric protection contributes significantly to the compound's thermal stability compared to zirconium complexes with less bulky, linear alkyl ligands.

Restricted Access to the Metal Center: The sheer size of the 2-methyl-2-phenylpropyl groups limits the ability of incoming substrates to access and coordinate with the zirconium atom. This can lower the reactivity of the complex in reactions that require substrate binding. However, this same effect can be advantageous in catalytic applications, where it can lead to higher selectivity by dictating the specific orientation a substrate must adopt to approach the active site.

Influence on Coordination Number: Zirconium is a relatively large atom capable of accommodating high coordination numbers. wikipedia.org However, the steric demands of the four 2-methyl-2-phenylpropyl ligands effectively saturate the coordination sphere of the metal, preventing the coordination of additional solvent or substrate molecules and enforcing a lower coordination number than might be possible with smaller ligands. Research on other sterically hindered zirconium systems has shown that ligand size can be the determining factor in the resulting geometry of a complex. nih.gov

The steric forces exerted by these ligands can be considered a primary descriptor of the molecule's reactivity, fundamentally governing which chemical transformations are permitted or forbidden based on the spatial feasibility of the transition state. researchgate.net

Electronic Effects of Aromatic and Alkyl Moieties on Metal Center Electrophilicity

The 2-methyl-2-phenylpropyl ligand possesses both alkyl (methyl, propyl) and aromatic (phenyl) components, each contributing distinct electronic effects that modulate the electrophilicity of the zirconium center.

Alkyl Groups (Inductive Effect): The alkyl portions of the ligand, specifically the methyl groups and the methylene (B1212753) bridge, are electron-donating through the inductive effect (+I). This effect pushes electron density towards the zirconium atom, making the metal center more electron-rich. An increase in electron density on the metal reduces its electrophilicity, or its tendency to accept electrons.

Aromatic Group (Inductive and Resonance Effects): The phenyl group introduces a more complex electronic influence.

Inductive Effect (-I): Due to the higher electronegativity of sp²-hybridized carbon atoms compared to sp³ carbons, the phenyl ring exerts a slight electron-withdrawing inductive effect.

The combination of these effects results in a finely tuned electronic character at the zirconium atom. The strong electron-donating nature of the tertiary alkyl structure likely dominates, leading to a relatively electron-rich and less electrophilic metal center compared to complexes with strongly electron-withdrawing ligands. This reduced electrophilicity impacts the metal's ability to activate substrates, a key step in many catalytic cycles. For instance, in olefin polymerization, the electrophilicity of the metal center is crucial for the initial coordination and subsequent insertion of the monomer. Therefore, the electronic signature of the 2-methyl-2-phenylpropyl ligand is a critical parameter in determining the catalytic profile of the complex.

Comparative Analysis with Other Tetrakis(alkyl)zirconium Complexes and Organozirconium Systems

To fully appreciate the unique characteristics of Tetrakis(2-methyl-2-phenylpropyl)zirconium, it is instructive to compare it with other organozirconium compounds.

Impact of Alkyl Chain Length and Branching

The stability and reactivity of tetrakis(alkyl)zirconium complexes are highly sensitive to the structure of the alkyl ligand.

| Ligand Feature | Example Ligand | Effect on Zr Complex Properties |

| Short, Linear Chain | n-Propyl | Prone to decomposition via β-hydride elimination; lower thermal stability. |

| Long, Linear Chain | n-Octyl | Increased van der Waals forces may slightly enhance thermal stability over shorter chains, but β-hydride elimination remains a viable decomposition pathway. rsc.orgmdpi.com |

| α-Branching | Isopropyl | Increased steric bulk near the Zr center enhances kinetic stability but can reduce reactivity. |

| β-Branching | Neopentyl (2,2-dimethylpropyl) | Lacks β-hydrogens, making it highly resistant to β-hydride elimination and thus very thermally stable. The steric bulk is significant but located one carbon away from the metal. |

| α-Branching (Quaternary) | 2-methyl-2-phenylpropyl | Extreme steric bulk provides high kinetic stability. Reactivity is significantly modulated by steric hindrance. |

Data compiled from general principles of organometallic stability and findings on the influence of alkyl chains in related systems. rsc.orgresearchgate.net

As shown in the table, branching, particularly at the α- and β-carbons, has a more profound impact on stability than simple chain length. The absence of β-hydrogens in ligands like neopentyl or the 2-methyl-2-phenylpropyl group is a key design feature for creating robust, thermally stable organometallic compounds.

Influence of Aromatic vs. Aliphatic Substitutions

The substitution of a purely aliphatic ligand with one containing an aromatic moiety, as in the case of the 2-methyl-2-phenylpropyl group, introduces significant changes in the electronic and steric properties of the complex.

| Property | Aliphatic Ligand (e.g., Neopentyl) | Aromatic-Containing Ligand (e.g., 2-methyl-2-phenylpropyl) |

| Electronic Effect | Purely electron-donating (+I effect). | Combination of alkyl (+I) and aryl (-I, π-system) effects. Overall electron density at the metal is different. |

| Steric Profile | Symmetrical, tetrahedral bulk (e.g., tert-butyl group). | Asymmetrical bulk; features a flat, rigid phenyl ring, offering different steric interactions. |

| Reactivity | Governed by σ-bond chemistry. | Potential for π-stacking interactions between ligands or with aromatic substrates; different reactivity profile in substitution reactions. youtube.comresearchgate.net |

| Example Complex | Tetrakis(neopentyl)zirconium | This compound |

The presence of the phenyl ring provides a different steric profile compared to a group like tert-butyl and alters the electronic environment. For example, in Tetrabenzylzirconium (B1588597), where the aromatic ring is directly attached to the methylene group bonded to zirconium, the electronic communication is much more direct, making it a valuable precursor for polymerization catalysts. wikipedia.org In this compound, the insulating effect of the propyl chain separates the phenyl ring from the metal, but its influence remains significant.

Strategies for Modulating Catalytic Performance through Ligand Architecture

The steric and electronic effects discussed above are not merely academic observations; they are the fundamental tools used in the rational design of catalysts. escholarship.org By strategically modifying the ligand architecture, one can tune the performance of an organozirconium complex for a specific catalytic application, such as olefin polymerization.

Key strategies for modulation include:

Tuning Steric Bulk:

Increasing Selectivity: By systematically increasing the steric bulk of the ligands, as exemplified by the 2-methyl-2-phenylpropyl group, it is possible to create a highly constrained active site. This can enhance the stereoselectivity (e.g., isotacticity in polypropylene (B1209903) synthesis) by forcing the incoming monomer to adopt a specific orientation.

Controlling Activity: While excessive bulk can reduce catalytic activity by blocking substrate access, a carefully optimized level of steric hindrance can prevent catalyst deactivation pathways, leading to a more robust and long-lived catalyst.

Modifying Electronic Properties:

Altering Reaction Rates: The rate of key steps in a catalytic cycle, such as monomer insertion or chain termination, is highly dependent on the electrophilicity of the metal center. Substituting the phenyl ring with electron-donating or electron-withdrawing groups can alter the metal's electron density, thereby speeding up or slowing down these steps to optimize polymer molecular weight and catalyst productivity. frontiersin.org

Improving Co-catalyst Activation: The activation of the precatalyst, often with an aluminoxane like MAO, involves the abstraction of an alkyl group to form a cationic active species. The electronic nature of the ligands influences the ease of this activation step.

The design of ligands is a multi-faceted strategy where steric and electronic parameters are adjusted in concert. nih.govrsc.org The 2-methyl-2-phenylpropyl ligand in this compound represents a sophisticated architectural choice, balancing the need for high thermal stability with the electronic and steric properties required for potential catalytic activity.

Future Research Directions and Emerging Opportunities for Tetrakis 2 Methyl 2 Phenylpropyl Zirconium

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of organometallic compounds, including tetraalkylzirconium complexes, often involves multi-step procedures and the use of hazardous reagents. A significant future research direction lies in the development of more efficient and environmentally benign synthetic routes for Tetrakis(2-methyl-2-phenylpropyl)zirconium. This aligns with the broader principles of "green chemistry," which aim to reduce waste and energy consumption in chemical processes. researchgate.netmdpi.com

Future investigations are likely to focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Exploring the use of less hazardous and more sustainable solvents to replace traditional organic solvents.

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

Catalytic Routes: Investigating catalytic methods for the synthesis of the target compound, which could offer higher efficiency and selectivity compared to stoichiometric approaches.

Recent progress in the sustainable synthesis of zirconium-based metal-organic frameworks (MOFs) demonstrates the feasibility of applying green chemistry principles to zirconium chemistry. researchgate.net Similar strategies could be adapted for the synthesis of organozirconium compounds like this compound. The crucial need for sustainable and ecologically benign synthetic methodologies has propelled the exploration of catalytic systems that embody green chemistry principles. researchgate.net

| Research Focus | Potential Improvement | Relevant Principles |

| Alternative Precursors | Reduced cost and toxicity | Green Chemistry |

| Solvent Selection | Lower environmental impact | Sustainable Synthesis |

| Reaction Conditions | Decreased energy consumption | Process Intensification |

| Catalytic Synthesis | Higher efficiency and selectivity | Atom Economy |

Exploration of Novel Catalytic Transformations and Substrates

While this compound and its analogues are well-established as catalysts for olefin polymerization, their catalytic potential in other organic transformations remains largely unexplored. Future research will likely focus on expanding the catalytic applications of this compound to new reactions and substrates.

Emerging areas of interest include:

Small Molecule Activation: Investigating the ability of this compound to activate small molecules such as carbon dioxide (CO2) for subsequent chemical transformations. N-chelating organozirconium complexes have already shown efficiency in CO2 fixation. nih.gov

Catalysis in Organic Synthesis: Exploring the use of this compound as a catalyst in a variety of organic reactions beyond polymerization, such as hydrozirconation, carboalumination, and cross-coupling reactions. rushim.ruresearchgate.net Zirconium-based catalysts are increasingly recognized for their utility in the synthesis of biologically active compounds and heterocycles. rsc.org

Polymer Upcycling: A novel and highly relevant application is the catalytic degradation of plastic waste. For instance, gold nanoparticles supported on zirconium oxide have been shown to convert waste materials like polyesters into valuable organosilane compounds. eurekalert.org The potential of this compound in this burgeoning field warrants investigation.

The development of novel catalytic applications will not only broaden the utility of this compound but also contribute to the development of more sustainable chemical processes.

| Catalytic Application | Potential Substrates | Desired Products |

| C-H Activation | Alkanes, arenes | Functionalized organic molecules |

| Hydroamination | Alkenes, alkynes with amines | Amines, imines |

| Asymmetric Catalysis | Prochiral substrates | Enantiomerically enriched products |

| Tandem Catalysis | Simple starting materials | Complex molecules in one pot |

Integration into Advanced Materials Science (e.g., Precursors for Thin Films, Nanomaterials)

Organometallic compounds are increasingly utilized as precursors for the deposition of thin films and the synthesis of nanomaterials. This compound holds significant promise as a precursor for zirconium-containing materials due to its volatility and thermal stability.

Future research in this area will likely focus on:

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Investigating the suitability of this compound as a precursor for the deposition of zirconium oxide (ZrO2) thin films. ZrO2 is a high-k dielectric material with important applications in microelectronics.

Nanoparticle Synthesis: Exploring the use of this compound for the controlled synthesis of zirconium-based nanoparticles with tailored sizes and morphologies. Green synthesis approaches utilizing plant extracts for the production of ZrO2 nanoparticles are already being explored and offer a sustainable route. mdpi.com

Hybrid Materials: Investigating the incorporation of this compound into polymer matrices or onto solid supports to create novel hybrid materials with unique properties.

The development of new precursors is critical for advancing thin film deposition technologies, and the properties of this compound make it an attractive candidate for further investigation in this field.

In-Situ Spectroscopic Investigations of Catalytic Processes

A deeper understanding of the reaction mechanisms and the nature of the active species is crucial for the rational design of improved catalysts. In-situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, are powerful tools for gaining such insights. aspbs.com

Future research will likely involve the application of a range of in-situ spectroscopic methods to study catalytic processes involving this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed information about the structure and dynamics of catalyst species and reaction intermediates in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For catalytic systems involving paramagnetic zirconium species, EPR can be used to identify and characterize these species, which are often key to the catalytic cycle. Recent studies have successfully used EPR to identify the active sites in Ziegler-Natta catalysts. acs.orgnih.govchemrxiv.org

Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor changes in the vibrational modes of reactants, products, and catalyst species during a reaction, providing valuable kinetic and mechanistic information. mdpi.comacs.org

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the electronic structure and local coordination environment of the zirconium center under reaction conditions. researchgate.netchemcatbio.org

The data obtained from these in-situ studies will be invaluable for understanding the fundamental steps of catalysis and for the development of more efficient and selective catalytic systems based on this compound. uu.nlrsc.orgrsc.org

| Spectroscopic Technique | Information Gained | Application Example |

| In-situ NMR | Reaction kinetics, intermediate identification | Monitoring polymerization reactions |

| In-situ EPR | Characterization of paramagnetic species | Identifying active sites in catalysts |

| In-situ IR/Raman | Vibrational changes, surface species | Studying catalyst-substrate interactions |

| In-situ XAS | Electronic structure, coordination environment | Probing the catalyst resting state |

Expanding the Scope of Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalysis research. nih.govchemrxiv.orgacs.org Predictive modeling can accelerate the discovery and optimization of new catalysts by providing insights into reaction mechanisms and predicting catalytic performance. nih.govnih.govresearchgate.netbris.ac.uk

Future research in this area will focus on:

Mechanistic Elucidation: Using DFT calculations to map out the potential energy surfaces of catalytic reactions involving this compound, identifying transition states and reaction intermediates.

Catalyst Design: Employing computational screening to identify new ligands or modifications to the existing structure that could enhance the catalytic activity and selectivity of the complex. The computational design of catalysts with experimental validation is a rapidly growing field. acs.org

Predicting Reactivity: Developing quantitative structure-activity relationships (QSAR) to predict the catalytic performance of a range of zirconium complexes based on their computed properties.

Integration with Experiment: Combining computational predictions with experimental results to gain a comprehensive understanding of catalytic systems. This synergy is crucial for the development of truly predictive models in organometallic catalysis. researchgate.net

The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly play a pivotal role in unlocking the full potential of this compound and other organometallic catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrakis(2-methyl-2-phenylpropyl)zirconium, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves ligand exchange reactions, where zirconium precursors (e.g., ZrCl₄) react with 2-methyl-2-phenylpropyl Grignard or organolithium reagents under inert atmospheres (argon/nitrogen). Purification often employs recrystallization or column chromatography to remove unreacted ligands and byproducts. Yield optimization requires strict moisture exclusion and stoichiometric control, as residual moisture can hydrolyze the product .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR) identifies ligand coordination and purity. X-ray crystallography (as in ) resolves the molecular geometry, while elemental analysis (C/H/Zr) quantifies composition. Mass spectrometry (ESI-TOF) verifies molecular weight. For non-crystalline samples, FT-IR confirms ligand bonding modes (e.g., Zr-C stretches) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Due to moisture sensitivity and potential pyrophoric behavior (common in zirconium alkyls), handling must occur in gloveboxes or Schlenk lines. Storage under inert gas (argon) in flame-resistant containers is essential. Emergency protocols (e.g., dry sand for spills) align with Safety Data Sheets for analogous zirconium complexes .

Advanced Research Questions

Q. How does the steric bulk of 2-methyl-2-phenylpropyl ligands influence catalytic performance in olefin polymerization?

- Methodological Answer : Bulky ligands hinder chain-transfer reactions, enhancing polymer molecular weight. Comparative studies with less hindered analogs (e.g., trimethylsilyl-substituted zirconocenes) using kinetic profiling (stopped-flow NMR) and DFT calculations can elucidate steric effects. Catalyst activity is assessed via ethylene uptake rates in pressurized reactors .

Q. What experimental approaches evaluate thermal stability for high-temperature applications (e.g., CVD precursors)?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/argon determines decomposition thresholds. Differential Scanning Calorimetry (DSC) identifies phase transitions. For chemical vapor deposition (CVD), in situ mass spectrometry monitors gas-phase byproducts. Stability comparisons with Tetrakis(dimethylamino)zirconium () reveal ligand-dependent decomposition pathways .

Q. Can this compound serve as a precursor for high-κ dielectric films in semiconductor devices?

- Methodological Answer : Atomic Layer Deposition (ALD) trials using this compound as a Zr source require optimization of pulse/purge cycles to minimize carbon contamination. XPS and TEM analyze film composition and crystallinity. Comparative studies with Zr(TMHD)₄ ( ) assess ligand volatility and oxide film quality .

Q. How do solvent polarity and coordinating additives affect its reactivity in cross-coupling reactions?

- Methodological Answer : Kinetic studies in varying solvents (toluene vs. THF) with additives (e.g., Lewis bases) track reaction rates via GC-MS. Electrochemical methods (cyclic voltammetry) probe redox behavior. Mechanistic insights are validated by isolating intermediates (e.g., Zr-aryl adducts) using low-temperature crystallography .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported catalytic activity: How to reconcile conflicting data across studies?

- Methodological Answer : Variations in ligand purity, zirconium oxidation states, or trace moisture levels often explain contradictions. Replicate experiments under rigorously controlled conditions (e.g., Karl Fischer titration for solvent dryness). Cross-validate with alternative characterization (EPR for radical intermediates) and benchmark against well-studied analogs like Zr(TEMAZ) ( ) .

Q. Divergent thermal decomposition profiles in literature: What factors contribute?

- Methodological Answer : Decomposition mechanisms depend on ligand structure and atmospheric conditions (O₂ vs. N₂). TGA-FTIR coupling identifies gaseous products (e.g., hydrocarbons vs. ZrO₂). Comparative studies with Tetrakis(ethylmethylamino)zirconium ( ) highlight ligand lability differences .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.